molecular formula C14H14FNO2 B8505921 2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine

2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine

Cat. No. B8505921
M. Wt: 247.26 g/mol
InChI Key: WZNVXMTUSPSPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine is a useful research compound. Its molecular formula is C14H14FNO2 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Ethyl-2-methoxyphenoxy)-6-fluoropyridine

Molecular Formula

C14H14FNO2

Molecular Weight

247.26 g/mol

IUPAC Name

2-(4-ethyl-2-methoxyphenoxy)-6-fluoropyridine

InChI

InChI=1S/C14H14FNO2/c1-3-10-7-8-11(12(9-10)17-2)18-14-6-4-5-13(15)16-14/h4-9H,3H2,1-2H3

InChI Key

WZNVXMTUSPSPNC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC2=NC(=CC=C2)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (1.2 mmol; 50 mg) in anhydrous DMSO (1 mL) under argon, was added 4-ethyl-2-methoxyphenol (1 mmol; 152.2 mg) followed by 2,6-difluoropyridine (1 mmol; 0.1 ml). The reaction mixture was stirred at 120° C. overnight. After quenching with NaOH (0.1N; 3 mL), the mixture was extracted with dichloromethane (3*5 mL). Combined organic phases were dried over Na2SO4, concentrated in vacuo, to give the title compound as a light yellow oil (250 mg; 1 mmol; 100%), used without further purification.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
152.2 mg
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
100%

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